[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
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Overview
Description
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a complex organic compound that features a furan ring, an isoxazole ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate typically involves a multi-step process. One common method includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The furan ring can be introduced via a cyclization reaction involving furan derivatives . The final step often involves esterification to attach the methoxyphenoxy group to the isoxazole-furan scaffold .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly catalysts and reagents to ensure a sustainable production process.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol
Uniqueness
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is unique due to its combination of a furan ring, an isoxazole ring, and a methoxyphenoxy group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-20-13-4-2-5-14(9-13)22-11-17(19)23-10-12-8-16(24-18-12)15-6-3-7-21-15/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEENNNIYKCGHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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